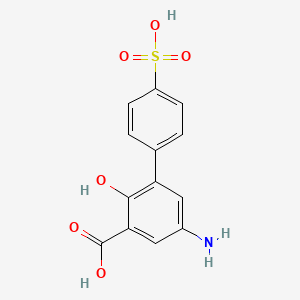

Mesalamine impurity P

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO6S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20/h1-6,15H,14H2,(H,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHCLENXDPFHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801189679 | |

| Record name | 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887256-40-8 | |

| Record name | 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887256-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887256408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1UF1IB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Mesalamine Impurity P (CAS 887256-40-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mesalamine Impurity P, a known impurity in the manufacturing of Mesalamine (5-aminosalicylic acid), an anti-inflammatory drug. This document details its chemical identity, physicochemical properties, a proposed synthesis pathway, and a validated analytical method for its detection and quantification.

Chemical Identity and Properties

This compound is chemically defined as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.[1][2][3] It is a process-related impurity that can arise during the synthesis of Mesalamine.[4] Its presence and quantity are critical quality attributes to be monitored in the final drug product to ensure safety and efficacy.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 887256-40-8[1][3][4] |

| Chemical Name | 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid[1][2][3] |

| Synonyms | 3-(4-sulfophenyl)-5-aminosalicylic acid[3], 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[4] |

| IUPAC Name | 5-amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[4] |

Table 2: Physicochemical and Computational Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₆S | [4] |

| Molecular Weight | 309.29 g/mol | [4] |

| Appearance | White to light brown solid | Inferred from supplier data |

| Solubility | Slightly soluble in DMSO | Inferred from supplier data |

| Melting Point | >272 °C (decomposes) | Inferred from supplier data |

| SMILES | O=C(O)C1=CC(N)=CC(C2=CC=C(S(=O)(O)=O)C=C2)=C1O | [3] |

| Storage Condition | Store at 2-8°C for long-term storage.[4] |

Proposed Synthesis Pathway

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]

- 3. Mesalazine EP Impurity P | 887256-40-8 | SynZeal [synzeal.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known properties of 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid (CAS No: 887256-40-8). This compound is primarily recognized as "Mesalazine impurity P," a substance related to the anti-inflammatory drug Mesalazine (5-aminosalicylic acid or 5-ASA). While detailed information regarding its specific biological activities and mechanisms of action is limited in publicly available scientific literature, this document consolidates the existing physicochemical data. Furthermore, to provide a relevant biological context, this guide details the well-established pharmacological properties and signaling pathways of the parent compound, Mesalazine. It is crucial to note that the biological activities described for Mesalazine may not be directly applicable to its sulfonated derivative. Further research is required to elucidate the specific pharmacological profile of 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid.

| Property | Value | Source(s) |

| IUPAC Name | 5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid | [1][2] |

| Synonyms | 3-(4-sulfophenyl)-5-aminosalicylic acid; Mesalazine EP Impurity P; 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid | [1][3][4] |

| CAS Number | 887256-40-8 | [1][3][5] |

| Molecular Formula | C₁₃H₁₁NO₆S | [3][6][7] |

| Molecular Weight | 309.29 g/mol | [3][6] |

| Appearance | Not explicitly stated, though a sodium salt form is described as Pale Beige to Light Orange Solid. | [8] |

| Storage Conditions | 2-8°C in a well-closed container. | [3][5] |

| Handling and Transit | 25-30°C in a well-closed container. | [5] |

| Solubility | No quantitative data available. A certificate of analysis indicates solubility is tested. | [5] |

| SMILES | O=C(O)C1=CC(N)=CC(C2=CC=C(S(=O)(O)=O)C=C2)=C1O | [1] |

| InChI | InChI=1S/C13H11NO6S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19,20)/h1-6,15H,14H2,(H,16,17)(H,18,19,20) | [7] |

| InChIKey | JFHCLENXDPFHHY-UHFFFAOYSA-N | [7] |

Synthesis

Pharmacological Properties and Mechanism of Action (of the Parent Compound, Mesalazine)

Specific pharmacological data for 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid is currently unavailable. Therefore, this section details the established mechanism of action of its parent compound, Mesalazine (5-ASA), which is a cornerstone therapy for inflammatory bowel disease (IBD). It is important to reiterate that these properties may not be directly transferable to the sulfonated derivative.

Mesalazine is believed to exert its anti-inflammatory effects through multiple mechanisms, primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10]

PPAR-γ Activation Pathway

Mesalazine is a known agonist of PPAR-γ, a nuclear receptor that plays a crucial role in regulating inflammation.[9][10] Activation of PPAR-γ leads to the transcription of anti-inflammatory genes and the repression of pro-inflammatory gene expression.

NF-κB Inhibition Pathway

NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Mesalazine has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the inflammatory cascade.[9][11]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid are not available in the current body of scientific literature. However, a standard in vitro assay to assess the potential anti-inflammatory activity of this compound is presented below as a methodological example.

Example Protocol: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α production in RAW 264.7 Macrophages)

Objective: To determine if 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid can inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid (test compound)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kit for mouse TNF-α

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control (e.g., DMSO or PBS).

-

Stimulation: After a 1-hour pre-treatment with the compound, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include an unstimulated control group.

-

Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Cell Viability: Assess the viability of the cells treated with the compound using a standard cell viability assay to rule out cytotoxic effects.

Data Analysis:

-

Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of TNF-α production).

Conclusion

5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid is chemically defined as an impurity of the widely used anti-inflammatory drug, Mesalazine. While its physicochemical properties are documented to some extent, a significant knowledge gap exists regarding its specific biological activities, pharmacological effects, and mechanisms of action. The information provided herein on the parent compound, Mesalazine, offers a potential starting point for hypothesis-driven research into this sulfonated derivative. Further investigation is warranted to determine if 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid possesses any unique pharmacological properties, either beneficial or detrimental, that would be of interest to researchers, scientists, and drug development professionals.

References

- 1. Mesalazine EP Impurity P | 887256-40-8 | SynZeal [synzeal.com]

- 2. veeprho.com [veeprho.com]

- 3. Mesalazine EP Impurity P | CAS No- 887256-40-8 | Simson Pharma Limited [simsonpharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antioxidant Properties of Mesalamine in Colitis Inhibit Phosphoinositide 3-Kinase Signaling in Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of Mesalamine Impurity P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the potential synthesis pathways for Mesalamine Impurity P, a known related substance of the anti-inflammatory drug Mesalamine (5-aminosalicylic acid). The formation of this impurity is of significant interest in the pharmaceutical industry for quality control and process optimization. This document outlines plausible synthetic routes, detailed hypothetical experimental protocols, and the underlying chemical principles.

Introduction to Mesalamine and its Impurities

Mesalamine (5-aminosalicylic acid or 5-ASA) is the active moiety of several drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2] Its therapeutic effect is primarily localized to the colonic mucosa.[2] The purity of the final drug product is critical for its safety and efficacy. Pharmaceutical regulatory bodies, such as the European Pharmacopoeia (EP), list several potential impurities of Mesalamine, one of which is designated as Impurity P.

This compound is chemically defined as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid .[3][4][5][6] Its presence in the final drug substance is often process-related and needs to be controlled within acceptable limits. Understanding its formation is crucial for developing robust manufacturing processes.

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Mesalamine | 5-Amino-2-hydroxybenzoic acid | 89-57-6 | C₇H₇NO₃ | 153.14 |

| Impurity P | 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid | 887256-40-8 | C₁₃H₁₁NO₆S | 309.29 |

Plausible Synthesis Pathways of this compound

The synthesis of Mesalamine often involves a diazotization and coupling reaction, followed by a reduction step.[7][8] It is within this synthetic framework that the formation of Impurity P can be postulated. Two primary pathways are considered plausible for the formation of this impurity:

-

Pathway 1: Azo Coupling at the 3-Position of Salicylic (B10762653) Acid followed by Reduction. This pathway suggests that during the synthesis of the key intermediate, 5-(p-sulfophenylazo)salicylic acid, a positional isomer, 3-(p-sulfophenylazo)salicylic acid, is also formed as a byproduct. Subsequent reduction of this isomeric mixture would yield both Mesalamine and Impurity P.

-

Pathway 2: Direct Sulfonation of Mesalamine. This pathway considers the possibility of a direct electrophilic aromatic substitution reaction where a sulfophenyl group is introduced onto the Mesalamine molecule at the 3-position under certain reaction conditions.

Pathway 1: Azo Coupling and Reduction

The common industrial synthesis of Mesalamine utilizes sulfanilic acid and salicylic acid as starting materials.[7][8] This process involves three main stages:

-

Diazotization of Sulfanilic Acid: Sulfanilic acid is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then coupled with salicylic acid. The hydroxyl group of salicylic acid is a strong activating group and is ortho, para-directing. The carboxyl group is a deactivating group and is meta-directing. The electrophilic attack of the diazonium salt is therefore directed to the positions activated by the hydroxyl group, primarily the 5-position (para) and to a lesser extent, the 3-position (ortho).

-

Reduction: The resulting azo compound is then reduced to yield the corresponding amino compounds.

The formation of Impurity P can be explained by the non-regioselective nature of the azo coupling reaction.

Caption: Formation of Impurity P via the azo coupling pathway.

This protocol is a hypothetical adaptation based on known procedures for Mesalamine synthesis.

Step 1: Diazotization of Sulfanilic Acid

-

Suspend sulfanilic acid (1.0 eq) in water.

-

Add a solution of sodium nitrite (1.05 eq) in water.

-

Slowly add this mixture to a cooled solution of hydrochloric acid (2.5 eq) at 0-5 °C with constant stirring.

-

Continue stirring for 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling with Salicylic Acid

-

In a separate vessel, dissolve salicylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.0 eq).

-

Cool the salicylic acid solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the salicylic acid solution, maintaining the temperature below 10 °C.

-

The pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) by the addition of sodium hydroxide solution as needed.

-

Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. The formation of the azo compounds (both 5- and 3-isomers) will result in a colored precipitate.

-

Filter the precipitate and wash with water.

Step 3: Reduction of the Azo Compounds

-

Suspend the mixture of azo compounds in water.

-

Add a reducing agent such as sodium dithionite (B78146) or perform catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst under hydrogen pressure).

-

Heat the reaction mixture to 60-80 °C and maintain for several hours until the color of the azo compound disappears.

-

Cool the reaction mixture and adjust the pH to precipitate the products. Mesalamine and Impurity P may have different solubilities at various pH values, which could be exploited for separation.

-

Filter the crude product, wash with water, and dry.

-

Purification can be achieved by recrystallization or chromatography to separate Mesalamine from Impurity P.

Pathway 2: Direct Sulfonation of Mesalamine

A second plausible pathway for the formation of Impurity P is the direct sulfonation of Mesalamine. This would be an electrophilic aromatic substitution reaction where a sulfonic acid group is introduced onto the aromatic ring of Mesalamine. The directing effects of the amino and hydroxyl groups, both being activating and ortho, para-directing, would influence the position of substitution. The 3-position is ortho to the strongly activating hydroxyl group, making it a potential site for electrophilic attack.

This reaction could occur if a sulfonating agent is present during the synthesis or work-up of Mesalamine. For instance, the use of excess sulfuric acid under certain conditions could lead to this side reaction.

Caption: Formation of Impurity P via direct sulfonation of Mesalamine.

This protocol describes a hypothetical scenario where Impurity P could be formed via direct sulfonation.

-

Dissolve Mesalamine in a suitable solvent.

-

Introduce a sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid, at a controlled temperature.

-

The reaction may require heating to proceed at a reasonable rate.

-

After the reaction is complete, quench the reaction mixture by carefully adding it to ice water.

-

Adjust the pH to precipitate the sulfonated product.

-

Filter the crude product, which would likely be a mixture of sulfonated isomers and unreacted Mesalamine.

-

Purification would be necessary to isolate Impurity P.

Analytical Characterization

The identification and quantification of this compound in drug samples are typically performed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) methods.[9][10][11] These methods are developed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient from its impurities and degradation products.[9] Mass spectrometry (MS) is used to confirm the identity of the impurity by determining its molecular weight and fragmentation pattern.[10][11]

Conclusion

The synthesis of this compound is most plausibly linked to the manufacturing process of Mesalamine itself, arising either as a positional isomer during the azo coupling step or through a direct sulfonation side reaction. While the azo coupling pathway is generally considered the more likely source due to the common use of sulfanilic acid in Mesalamine synthesis, the possibility of direct sulfonation under specific conditions cannot be entirely ruled out. A thorough understanding of these potential formation pathways is essential for pharmaceutical scientists to develop and implement control strategies to minimize the level of this impurity in the final drug product, ensuring its quality, safety, and efficacy. Further mechanistic studies and stress testing during process development can provide more definitive insights into the precise conditions that favor the formation of this compound.

References

- 1. EP0253788A2 - A method of preparing 5-amino salicyclic acid - Google Patents [patents.google.com]

- 2. Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Solved Part 1: Mesalamine or 5-aminosalicylic acid (S-ASA) | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. DK174615B1 - Process for Preparation of 5-Aminosalicylic Acid - Google Patents [patents.google.com]

- 7. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemrevlett.com [chemrevlett.com]

The Origin of Impurity P in Mesalamine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origin, formation mechanism, and analytical quantification of Impurity P, a critical process-related impurity in the synthesis of Mesalamine (5-aminosalicylic acid). Understanding the genesis of this impurity is paramount for the development of robust and well-controlled manufacturing processes for Mesalamine, a cornerstone therapy for inflammatory bowel disease.

Introduction to Mesalamine and its Impurities

Mesalamine, or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the treatment of conditions such as ulcerative colitis and Crohn's disease.[1] The purity of the active pharmaceutical ingredient (API) is crucial for its safety and efficacy. The synthesis of Mesalamine can result in the formation of various impurities, which can be broadly categorized as starting material impurities, process-related impurities, and degradation products.[1] Impurity P, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid , is a process-related impurity that can arise from a specific and common synthetic route.

Synthesis of Mesalamine via Azo Coupling

One of the prevalent industrial methods for synthesizing Mesalamine involves the diazotization of sulfanilic acid, followed by an azo coupling reaction with salicylic (B10762653) acid, and subsequent reduction of the resulting azo compound.[2] This multi-step process, while effective, can lead to the formation of several byproducts, including Impurity P.

Overall Synthesis Pathway

The synthesis proceeds through the following key steps:

-

Diazotization of Sulfanilic Acid: Sulfanilic acid is treated with sodium nitrite (B80452) in the presence of a mineral acid to form the diazonium salt, 4-diazobenzenesulfonic acid.[2]

-

Azo Coupling: The diazonium salt is then coupled with salicylic acid under alkaline conditions to form the intermediate, 5-(p-sulfophenylazo)-2-hydroxybenzoic acid.[2]

-

Reductive Cleavage: The azo intermediate is subsequently reduced, typically using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation, to cleave the azo bond and yield Mesalamine and regenerate sulfanilic acid.[3]

The Origin and Formation Mechanism of Impurity P

Impurity P, 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid , is a structural isomer of the intended azo intermediate reduction product. Its formation is attributed to a side reaction during the azo coupling step.

Proposed Formation Pathway

During the electrophilic aromatic substitution reaction between the 4-diazobenzenesulfonic acid and salicylic acid, the primary site of attack is the para-position (C5) relative to the hydroxyl group of salicylic acid, which is activated by the hydroxyl group and directed by both the hydroxyl and carboxyl groups. This leads to the desired intermediate, 5-(p-sulfophenylazo)-2-hydroxybenzoic acid.

However, a competing, minor reaction can occur where the electrophilic diazonium salt attacks the ortho-position (C3) relative to the hydroxyl group. This results in the formation of an isomeric azo intermediate, 3-(p-sulfophenylazo)-2-hydroxybenzoic acid . Subsequent reduction of this isomeric intermediate under the same conditions as the main intermediate leads to the formation of Impurity P.

Factors that may influence the regioselectivity of the azo coupling and thus the level of Impurity P formation include:

-

pH of the reaction medium: The pH affects the phenoxide ion concentration, which is the active species in the coupling reaction.

-

Temperature: Higher temperatures may lead to decreased selectivity.

-

Rate of addition of the diazonium salt: A slower addition rate may favor the formation of the thermodynamically more stable product.

-

Presence of catalysts or additives.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Mesalamine and the analysis of Impurity P. These should be adapted and optimized for specific laboratory or manufacturing conditions.

Synthesis of Mesalamine

Materials:

-

Sulfanilic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Salicylic acid

-

Sodium hydroxide (B78521)

-

Sodium dithionite or Palladium on carbon (for hydrogenation)

-

Deionized water

-

Organic solvents (e.g., ethanol (B145695) for recrystallization)

Procedure:

-

Diazotization:

-

Dissolve sulfanilic acid in a dilute sodium carbonate solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Slowly add hydrochloric acid to the mixture, still maintaining the low temperature, to form the diazonium salt suspension.

-

-

Azo Coupling:

-

In a separate vessel, dissolve salicylic acid in a sodium hydroxide solution.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt suspension to the salicylic acid solution, maintaining the temperature and a pH between 9-10.

-

Stir the reaction mixture for several hours until the coupling is complete (monitor by TLC or HPLC).

-

-

Reduction:

-

Heat the solution containing the azo intermediate.

-

Slowly add sodium dithionite in portions until the color of the solution disappears, indicating the cleavage of the azo bond.

-

Alternatively, for catalytic hydrogenation, transfer the azo intermediate to a hydrogenation reactor with a Pd/C catalyst and apply hydrogen pressure according to optimized parameters.

-

-

Isolation and Purification:

-

Cool the reaction mixture to precipitate the crude Mesalamine.

-

Filter the crude product and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure Mesalamine.

-

Analytical Method for Impurity P Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the detection and quantification of Impurity P in Mesalamine.

Chromatographic Conditions (Example):

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Impurity P reference standard in a suitable diluent (e.g., methanol/water). Prepare working standards by diluting the stock solution to appropriate concentrations.

-

Sample Solution: Accurately weigh and dissolve the Mesalamine sample in the diluent to a known concentration.

Quantification:

The amount of Impurity P in the sample can be calculated using the external standard method based on the peak areas obtained from the chromatograms of the standard and sample solutions.

Data Presentation

Systematic investigation of the reaction parameters is crucial to control the formation of Impurity P. The following table provides a template for recording and comparing quantitative data from such studies.

Table 1: Influence of Reaction Parameters on the Formation of Impurity P

| Experiment ID | Temperature (°C) | pH | Addition Rate of Diazonium Salt | Reaction Time (h) | % Area of Impurity P (by HPLC) |

| Exp-001 | 0-5 | 9.0 | Fast | 4 | |

| Exp-002 | 0-5 | 9.0 | Slow | 4 | |

| Exp-003 | 10-15 | 9.0 | Slow | 4 | |

| Exp-004 | 0-5 | 10.0 | Slow | 4 | |

| Exp-005 | 0-5 | 9.0 | Slow | 8 |

Conclusion

The presence of Impurity P in Mesalamine is directly linked to the synthesis route employing sulfanilic acid and salicylic acid. It arises from a minor, alternative azo coupling at the ortho-position of salicylic acid. By understanding this formation mechanism, researchers and drug development professionals can strategically optimize reaction conditions to minimize the formation of this impurity, thereby ensuring the quality, safety, and efficacy of the final Mesalamine product. The implementation of a robust analytical method is essential for monitoring and controlling the levels of Impurity P within acceptable limits.

References

An In-depth Technical Guide to the Physicochemical Properties of Mesalamine Impurity P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Mesalamine impurity P, a significant related substance in the manufacturing and stability testing of the anti-inflammatory drug Mesalamine (5-aminosalicylic acid). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and regulatory affairs.

Introduction to Mesalamine and Its Impurities

Mesalamine, an aminosalicylate, is a first-line treatment for inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.[1][2] Its therapeutic efficacy is dependent on its purity, as impurities can potentially affect the drug's safety and stability. The European Pharmacopoeia (EP) lists several impurities of Mesalamine, with this compound being a notable one. Understanding the physicochemical characteristics of this impurity is crucial for developing robust analytical methods for its detection and control, ensuring the quality of the final drug product.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-Amino-2-hydroxy-4'-sulfo[1,1'-biphenyl]-3-carboxylic acid | [3][4] |

| Synonyms | 5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid; 3-(4-sulfophenyl)-5-aminosalicylic acid | [1][5] |

| CAS Number | 887256-40-8 | [3][4][6][7] |

| Molecular Formula | C₁₃H₁₁NO₆S | [2][4][6] |

| Molecular Weight | 309.29 g/mol | [2][4][6] |

| Physical Form | White to Off-White Solid | [6] |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| pKa | Data not publicly available | - |

| Solubility | Data not publicly available. For the parent drug, Mesalamine, it is slightly soluble in water and alcohol, and more soluble in hot water and hydrochloric acid.[8] | - |

| Storage | Long-term storage at 2-8°C is recommended. | [2] |

Chemical Structure

The chemical structure of this compound is a biphenyl (B1667301) derivative, distinct from the single aromatic ring structure of Mesalamine. This structural difference is key to its separation and identification in analytical procedures.

Caption: Chemical Structure of this compound.

Experimental Protocols: Analytical Methods for Identification and Quantification

The primary methods for the detection and quantification of this compound in pharmaceutical samples are based on reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). These techniques offer the necessary resolution and sensitivity to separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

UPLC Method for Mesalamine and Its Impurities

A validated stability-indicating UPLC method has been reported for the determination of Mesalamine and its impurities.[]

-

Instrumentation: An ultra-performance liquid chromatography system equipped with a photodiode array (PDA) detector.

-

Column: UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm).[]

-

Mobile Phase A: Buffer at pH 2.2.[]

-

Mobile Phase B: A mixture of buffer (pH 6.0), methanol, and acetonitrile (B52724) (890:80:30, v/v/v).[]

-

Gradient Elution: A gradient program is employed to achieve separation of all impurities.

-

Flow Rate: 0.7 mL/min.[]

-

Column Temperature: 40°C.[]

-

Injection Volume: 7 µL.[]

-

Detection Wavelength: 220 nm.[]

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Mesalamine to generate potential degradation products, including Impurity P. These studies typically involve exposing the drug substance to various stress conditions as per ICH guidelines (Q1A R2).

-

Acid Hydrolysis: Treatment with an acid (e.g., 0.5N HCl) and reflux.[]

-

Alkaline Hydrolysis: Treatment with a base (e.g., 0.2N NaOH) over an extended period.[]

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 1% H₂O₂).[]

-

Thermal Degradation: Heating the solid drug substance at an elevated temperature (e.g., 70°C).[]

-

Photolytic Degradation: Exposing the drug substance to UV and fluorescent light.[]

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for the synthesis of Mesalamine, which can lead to the formation of Impurity P, and the subsequent analytical workflow for its identification and quantification.

Caption: Potential Formation Pathway of this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Mesalazine EP Impurity P | 887256-40-8 | SynZeal [synzeal.com]

- 4. Mesalazine EP Impurity - P | Manasa Life Sciences [manasalifesciences.com]

- 5. Mesalazine EP Impurity P - Opulent Pharma [opulentpharma.com]

- 6. Mesalazine (Mesalamine) EP Impurity P | CymitQuimica [cymitquimica.com]

- 7. 5-Amino-2-hydroxy-4’-sulfo-[1,1’-Biphenyl]-3-carboxylic Acid Archives - Acanthus Research [acanthusresearch.com]

- 8. ijpbs.com [ijpbs.com]

Spectral Data Analysis of Mesalamine Impurity P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine (5-aminosalicylic acid), a cornerstone in the management of inflammatory bowel disease, undergoes rigorous purity assessments to ensure its safety and efficacy. Among its potential impurities, Mesalamine Impurity P, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, requires thorough characterization. This technical guide provides an in-depth overview of the spectral data (NMR, MS, and IR) for this compound, complete with detailed experimental protocols and data interpretation. While raw spectral data for this specific impurity is not publicly available, this guide presents predicted data based on its known chemical structure, offering a valuable resource for researchers in pharmaceutical analysis and quality control.

Chemical Structure and Properties

-

Systematic Name: 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid

-

CAS Number: 887256-40-8

-

Molecular Formula: C₁₃H₁₁NO₆S

-

Molecular Weight: 309.29 g/mol

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for this compound. These predictions are derived from the compound's chemical structure and established principles of spectroscopic analysis.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | br s | 1H | Carboxylic acid proton (-COOH) |

| ~8.5 - 9.5 | br s | 1H | Phenolic proton (-OH) |

| ~7.80 | d | 2H | Aromatic protons (ortho to -SO₃H) |

| ~7.65 | d | 2H | Aromatic protons (meta to -SO₃H) |

| ~7.10 | d | 1H | Aromatic proton on the salicylic (B10762653) acid ring |

| ~6.85 | d | 1H | Aromatic proton on the salicylic acid ring |

| ~5.5 - 6.5 | br s | 2H | Amino protons (-NH₂) |

br s: broad singlet, d: doublet

Table 2: Predicted Mass Spectrometry Data (Electrospray Ionization, Negative Mode)

| m/z Ratio | Predicted Identity of Ion |

| 308.02 | [M-H]⁻ (Deprotonated molecule) |

| 264.03 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

| 228.02 | [M-H-SO₃]⁻ (Loss of sulfur trioxide) |

| 152.04 | [C₇H₆NO₃]⁻ (Fragment corresponding to aminosalicylic acid moiety) |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3500 - 3300 | Medium | N-H stretching vibrations of the amino group |

| 3200 - 2500 | Broad | O-H stretching of the carboxylic acid and phenolic hydroxyl group |

| 1700 - 1680 | Strong | C=O stretching of the carboxylic acid |

| 1620 - 1580 | Medium | N-H bending and aromatic C=C stretching vibrations |

| 1250 - 1150 | Strong | S=O stretching of the sulfonic acid group |

| 1050 - 1000 | Strong | S-O stretching of the sulfonic acid group |

| 850 - 800 | Medium | Out-of-plane C-H bending of the aromatic rings |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, MS, and IR data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Employ a pulse angle of 30 degrees and a relaxation delay of 5 seconds to ensure quantitative integration.

-

Accumulate at least 16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a mixture of acetonitrile (B52724) and water (1:1 v/v). Further, dilute this solution to a final concentration of 10 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Negative Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

-

Set the capillary voltage to -3.5 kV.

-

Maintain the source temperature at 120°C and the desolvation gas temperature at 350°C.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

-

Perform tandem MS (MS/MS) on the precursor ion [M-H]⁻ to obtain fragmentation data.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and its fragments.

-

Propose elemental compositions for the observed ions.

-

Elucidate the fragmentation pathways.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Employ an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Collect data over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the characterization of a pharmaceutical impurity and the logical relationship between the structure of this compound and its spectral data.

Caption: General workflow for the characterization of this compound.

Caption: Relationship between chemical structure and spectral data.

Conclusion

The comprehensive spectral characterization of impurities is a critical aspect of drug development and quality control. This guide provides a foundational understanding of the expected NMR, MS, and IR spectral data for this compound, along with standardized protocols for their acquisition. While based on predictions, this information serves as a robust starting point for researchers involved in the analysis of Mesalamine and its related substances. The provided workflows and data tables are intended to facilitate the identification and characterization of this and other related impurities, ultimately contributing to the safety and quality of pharmaceutical products.

Mesalamine Impurity P: A Technical Overview for Pharmaceutical Professionals

For researchers, scientists, and drug development professionals, understanding and controlling impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This technical guide provides a comprehensive overview of Mesalamine Impurity P, a specified impurity in the European Pharmacopoeia (EP) for the anti-inflammatory drug Mesalamine.

This document details the chemical identity of Impurity P, its significance in the quality control of Mesalamine, and outlines the analytical methodologies referenced within the European Pharmacopoeia for its identification and quantification.

Introduction to Mesalamine and Impurity P

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is the active component of several medications used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. The European Pharmacopoeia provides a detailed monograph for Mesalamine, outlining the requirements for its quality, including limits for related substances.

This compound is a specified impurity in the EP. Its chemical name is 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid [1][2]. Due to its potential impact on the safety and efficacy of the final drug product, rigorous control of this impurity is a critical regulatory requirement[3][4].

Physicochemical Properties of Impurity P

A clear understanding of the physicochemical properties of an impurity is fundamental for the development of robust analytical methods. The key properties of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid | [1][2] |

| Synonyms | 3-(4-sulfophenyl)-5-aminosalicylic acid; 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid | [1] |

| CAS Number | 887256-40-8 | [2] |

| Molecular Formula | C₁₃H₁₁NO₆S | [2] |

| Molecular Weight | 309.29 g/mol | [2] |

Analytical Control Strategy in the European Pharmacopoeia

The European Pharmacopoeia monograph for Mesalazine outlines a comprehensive strategy for the control of related substances, employing High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. The monograph specifies different HPLC methods for the determination of various impurities.

While the publicly available information from the search results does not provide the specific, detailed experimental protocol and acceptance criteria for Impurity P directly from the European Pharmacopoeia, its status as a specified impurity, as referenced by suppliers of EP reference standards, confirms its regulatory importance. The control of this impurity is managed under the "Related substances" section of the Mesalazine monograph.

General HPLC Method for Related Substances

The European Pharmacopoeia often employs a gradient HPLC method for the separation of Mesalamine and its related substances. A typical experimental setup, as inferred from the analysis of other impurities in the Mesalazine monograph, would include the following components. It is crucial to consult the current, official European Pharmacopoeia for the definitive method.

It is imperative to note that the following protocol is a generalized representation based on the analysis of other impurities in the Mesalazine monograph and should be verified against the official European Pharmacopoeia monograph which contains the specific method for Impurity P.

| Parameter | Description |

| Stationary Phase | A reversed-phase column, such as octadecylsilyl silica (B1680970) gel for chromatography (C18), is commonly used. |

| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (often acidic) and an organic modifier (e.g., acetonitrile (B52724) or methanol). |

| Detection | UV spectrophotometry at a specified wavelength. |

| Quantification | The amount of Impurity P is typically determined by comparing its peak area in the chromatogram of the sample solution to the peak area of a corresponding reference standard. |

Synthesis and Formation of Impurity P

This compound can potentially form during the synthesis of Mesalamine or as a degradation product during storage[3]. Understanding the synthetic pathways and degradation mechanisms is crucial for implementing effective control strategies during manufacturing and for ensuring the stability of the drug substance and product.

A potential logical workflow for the investigation and control of Impurity P is outlined in the diagram below.

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Mesalamine-containing drug products. As a specified impurity in the European Pharmacopoeia, its presence is strictly monitored. A thorough understanding of its chemical properties, coupled with the implementation of robust analytical methods as outlined in the pharmacopoeia, is essential for all professionals involved in the development, manufacturing, and quality control of Mesalamine. For definitive analytical procedures and acceptance criteria, it is mandatory to refer to the current official version of the European Pharmacopoeia.

References

The Uncharted Territory of Mesalamine Impurity P: A Guide to Investigating Potential Pharmacological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 10, 2025

Abstract

Mesalamine (5-aminosalicylic acid, 5-ASA), a cornerstone in the management of inflammatory bowel disease (IBD), is accompanied during its synthesis and degradation by a profile of impurities that require careful characterization to ensure patient safety and therapeutic efficacy. Among these, Mesalamine Impurity P, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, remains a largely uncharacterized entity.[1][2][3][4] This technical guide addresses the current knowledge gap regarding the potential pharmacological activity of this compound. In the absence of direct experimental data for this specific impurity, this document provides a framework for its investigation, leveraging the known mechanisms of the parent compound, Mesalamine. We present detailed hypothetical experimental protocols and signaling pathway diagrams to guide future research into the potential anti-inflammatory and immunomodulatory effects of this impurity.

Introduction

Mesalamine is the active moiety of sulfasalazine (B1682708) and is widely used for the treatment of ulcerative colitis and Crohn's disease.[5] Its therapeutic effects are attributed to a range of anti-inflammatory mechanisms. The presence of impurities in the final pharmaceutical product can arise from the manufacturing process, degradation of the active ingredient, or interaction with excipients.[5] Regulatory bodies require stringent control and characterization of these impurities to mitigate any potential risks to patient safety or drug efficacy.

This compound is a known related substance of Mesalamine. While its chemical structure has been elucidated, its pharmacological and toxicological profiles are not publicly documented in scientific literature. This guide outlines a scientifically-grounded approach to exploring the potential pharmacological activities of this compound, based on the established activities of Mesalamine itself.

Chemical and Physical Properties of this compound

A summary of the known properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid | [1] |

| Synonyms | 3-(4-sulfophenyl)-5-aminosalicylic acid | [1] |

| CAS Number | 887256-40-8 | [1][3] |

| Molecular Formula | C₁₃H₁₁NO₆S | [3] |

| Molecular Weight | 309.29 g/mol | [3] |

Postulated Pharmacological Activity Based on the Parent Compound

Given the structural similarity to Mesalamine, it is plausible that Impurity P may interact with the same molecular targets, albeit with potentially different potency. The primary pharmacological activities of Mesalamine that warrant investigation for Impurity P are its effects on Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]

PPAR-γ Agonism

Mesalamine is a known agonist of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism. Activation of PPAR-γ can lead to the inhibition of pro-inflammatory gene expression.

NF-κB Pathway Inhibition

The NF-κB signaling cascade is a central pathway in the inflammatory response, leading to the production of numerous pro-inflammatory cytokines. Mesalamine has been shown to inhibit this pathway, contributing to its anti-inflammatory effects.

A diagram illustrating the potential signaling pathways that could be affected by this compound, based on the known actions of Mesalamine, is provided below.

Proposed Experimental Protocols

The following sections detail the experimental methodologies that can be employed to assess the potential pharmacological activities of this compound.

In Vitro Assessment of PPAR-γ Agonism

Objective: To determine if this compound can activate the PPAR-γ receptor.

Methodology: A commercially available PPAR-γ reporter assay kit can be used.

Protocol:

-

Cell Culture: Human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Treatment: After 24 hours, the cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), a known PPAR-γ agonist (e.g., Rosiglitazone) as a positive control, and a vehicle control (e.g., DMSO).

-

Luciferase Assay: After 24 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The relative luciferase units (RLU) are normalized to the vehicle control. Dose-response curves are generated to determine the EC₅₀ value.

In Vitro Assessment of NF-κB Inhibition

Objective: To evaluate the inhibitory effect of this compound on NF-κB activation.

Methodology: A human monocytic cell line (THP-1) with a stable NF-κB-luciferase reporter construct can be utilized.

Protocol:

-

Cell Culture: THP-1-NF-κB-luciferase cells are maintained in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

-

Treatment: Cells are pre-treated with different concentrations of this compound (e.g., 0.1, 1, 10, 100 µM), a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control, or a vehicle control for 1 hour.

-

Stimulation: NF-κB activation is induced by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.

-

Luciferase Assay: Luciferase activity is measured as described in the PPAR-γ assay.

-

Data Analysis: The percentage inhibition of LPS-induced NF-κB activation is calculated for each concentration of this compound. IC₅₀ values are determined from the dose-response curves.

The workflow for these in vitro experiments is depicted below.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesalamine (5-aminosalicylic acid), the active moiety of several drugs used to treat inflammatory bowel disease, has been extensively evaluated for its genotoxic potential. Standard regulatory genotoxicity assays consistently demonstrate that mesalamine is not mutagenic or clastogenic. However, the genotoxicity assessment of mesalamine-related compounds, including process impurities and degradation products, is a critical aspect of its safety profile, as mandated by regulatory guidelines such as ICH M7. This technical guide provides an in-depth overview of the genotoxicity of mesalamine and its key related compounds, detailing experimental protocols and summarizing the available data.

Genotoxicity Profile of Mesalamine

Summary of Genotoxicity Data for Mesalamine

While specific quantitative data from proprietary studies are not publicly available, regulatory submissions consistently report mesalamine as negative in the following assays. The expected outcome for a non-genotoxic compound is presented for illustrative purposes.

| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2uvrA) | With and Without | Up to 5000 µ g/plate | Negative[1] |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Non-cytotoxic concentrations | Negative[1] |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | N/A | Up to maximum tolerated dose | Negative[1] |

Genotoxicity of Mesalamine-Related Compounds

The assessment of impurities is a critical component of drug safety evaluation. For mesalamine, potential impurities can arise from the manufacturing process or degradation. Aniline (B41778) and aminophenols are key related compounds of interest due to their potential for genotoxicity.

Aniline

Aniline is a known starting material for some synthetic routes of mesalamine and is a potential genotoxic impurity.[2] Unlike mesalamine, aniline exhibits a mixed genotoxicity profile.

Aminophenols (o-Aminophenol and p-Aminophenol)

o-Aminophenol and p-Aminophenol are metabolites and potential degradation products of mesalamine. Both have demonstrated genotoxic potential.

Summary of Genotoxicity Data for Mesalamine-Related Compounds

The following table summarizes the publicly available genotoxicity findings for key mesalamine-related compounds.

| Compound | Assay | Test System | Metabolic Activation (S9) | Result |

| Aniline | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and Without | Negative |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | With and Without | Positive | |

| In Vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | N/A | Positive[3][4] | |

| o-Aminophenol | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and Without | Weakly Positive to Positive[5] |

| In Vitro Chromosomal Aberration Assay | Not specified | Not specified | Positive | |

| p-Aminophenol | Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and Without | Negative[6] |

| In Vitro Chromosomal Aberration Assay | CHO and L5178Y cells | Without | Positive[7] | |

| Mouse Lymphoma Assay | L5178Y cells | Without | Positive[7] |

Experimental Protocols for Key Genotoxicity Assays

Detailed methodologies for the standard battery of genotoxicity tests are outlined in the OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.[8][9][10]

Methodology:

-

Strains: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA or S. typhimurium TA102.

-

Exposure: The test compound is assessed with and without a metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if required) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control.[11]

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[12][13][14][15][16]

Methodology:

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

-

Exposure: Cells are exposed to at least three concentrations of the test compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (continuous exposure for 1.5-2 normal cell cycle lengths) without S9.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Harvesting and Staining: Cells are harvested, fixed, and stained (e.g., with Giemsa).

-

Analysis: At least 200 metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, deletions, translocations). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[17]

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in newly formed erythrocytes in the bone marrow or peripheral blood of rodents.[18][19][20][21][22]

Methodology:

-

Test System: Typically, mice or rats are used.

-

Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, up to the maximum tolerated dose.

-

Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).

-

Slide Preparation and Staining: Smears are prepared and stained to differentiate polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.

Visualizations: Workflows and Logical Relationships

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key genotoxicity assays described.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity of aniline in the mouse bone marrow micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of aniline hydrochloride in the mouse bone marrow micronucleus test after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. o-Aminophenol (95-55-6) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 6. p-Aminophenol (123-30-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 7. Genotoxic effects of p-aminophenol in Chinese hamster ovary and mouse lymphoma cells: results of a multiple endpoint test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nib.si [nib.si]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 16. oecd.org [oecd.org]

- 17. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oecd.org [oecd.org]

- 19. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. oecd.org [oecd.org]

- 22. oecd.org [oecd.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Mesalamine Impurity P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine (5-aminosalicylic acid) is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have set stringent limits for impurities. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the specific detection and quantification of Mesalamine Impurity P.

This compound, chemically known as 5-amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid[1], is a potential process-related impurity or degradation product. Its monitoring is essential for quality control during drug development and manufacturing. The method described herein is based on reversed-phase chromatography, offering high sensitivity and specificity.

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using HPLC.

Materials and Reagents

-

Mesalamine Reference Standard (RS)

-

This compound Reference Standard (RS)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Phosphate (B84403) Monobasic (AR Grade)

-

Orthophosphoric Acid (AR Grade)

-

Purified Water (HPLC Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 2.5 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 for the gradient program |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 20 minutes |

Preparation of Solutions

2.3.1. Mobile Phase Preparation

-

Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1000 mL of purified water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

2.3.2. Standard Solution Preparation

-

Mesalamine Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Mesalamine RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

-

Impurity P Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).

-

Working Standard Solution (Mesalamine 100 µg/mL, Impurity P 1 µg/mL): Pipette 5 mL of the Mesalamine Standard Stock Solution and 0.5 mL of the Impurity P Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with the mobile phase mixture (95:5 v/v).

2.3.3. Sample Solution Preparation

-

Accurately weigh about 25 mg of the Mesalamine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase mixture (95:5 v/v). Sonicate if necessary to ensure complete dissolution.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | Not more than 2.0 for the Mesalamine peak |

| Theoretical Plates (N) | Not less than 2000 for the Mesalamine peak |

| Resolution (Rs) | Not less than 2.0 between Mesalamine and Impurity P |

| %RSD of Peak Areas | Not more than 2.0% for replicate injections |

Table 2: Gradient Elution Program

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0 | 95 | 5 |

| 10 | 70 | 30 |

| 15 | 70 | 30 |

| 17 | 95 | 5 |

| 20 | 95 | 5 |

Table 3: Expected Retention Times

| Compound | Expected Retention Time (min) |

| Mesalamine | ~ 5.2 |

| This compound | ~ 8.7 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the detection of this compound.

Caption: Experimental workflow for HPLC analysis of this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust procedure for the detection and quantification of this compound. The method is specific, and the chromatographic conditions are optimized to ensure good resolution between the main component and the impurity. This protocol is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments. Adherence to the system suitability criteria will ensure the validity of the analytical results.

References

Advanced UPLC Method for Rapid Analysis of Mesalamine and Its Impurities

Application Note

This document outlines a robust Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous determination of Mesalamine (5-aminosalicylic acid) and its known impurities in pharmaceutical formulations. This stability-indicating assay is precise, accurate, and significantly reduces analytical run times, making it suitable for high-throughput quality control and drug development environments.

Introduction

Mesalamine is an anti-inflammatory drug widely used in the treatment of inflammatory bowel disease. The manufacturing process and storage of Mesalamine can lead to the formation of various impurities that must be monitored to ensure the safety and efficacy of the final drug product. This application note details a validated UPLC method that provides superior separation and quantification of Mesalamine and its related substances. The method has been developed to be stability-indicating through forced degradation studies, ensuring that any potential degradants can be effectively separated and quantified.[1][2]

Experimental

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: UPLC Chromatographic Conditions

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water or Phosphate Buffer (pH specified in some methods)[3] |

| Mobile Phase B | Acetonitrile[3] |

| Gradient Program | A time-based linear gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B is employed for optimal separation. A representative gradient is detailed in the protocol section.[2] |

| Flow Rate | 0.7 mL/min[1][2] |

| Column Temperature | 40 °C[1][2] |

| Detection Wavelength | 220 nm[1][2] |

| Injection Volume | 7 µL[1][2] |

| Total Run Time | Approximately 15 minutes (including equilibration)[2] |

Chemicals and Reagents

-

Mesalamine Reference Standard

-

Impurity Reference Standards

-

Acetonitrile (HPLC grade)

-

Formic Acid (or appropriate buffer salts)

-

Purified Water

Protocols

Standard Solution Preparation

-

Mesalamine Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Mesalamine reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.

-

Impurity Standard Stock Solution: Prepare a stock solution containing a mixture of all known impurities at appropriate concentrations in the chosen diluent.

-

Working Standard Solution: Dilute the stock solutions with the diluent to achieve a final concentration suitable for analysis.

Sample Preparation (for Delayed-Release Tablets)

-

Weigh and finely powder a representative number of tablets.

-

Transfer an amount of powder equivalent to a single dose of Mesalamine into a volumetric flask.

-

Add a suitable volume of diluent and sonicate to ensure complete dissolution of the active ingredient.

-

Dilute to the final volume with the diluent and mix thoroughly.

-

Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2] The key validation parameters are summarized below.

System Suitability

System suitability parameters are established to ensure the chromatographic system is performing adequately. This includes checks for resolution between critical peak pairs, theoretical plates, and tailing factor for the Mesalamine peak.

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Mesalamine samples were subjected to acidic, alkaline, oxidative, and thermal stress conditions. The method was able to successfully separate the Mesalamine peak from all degradation products.[1]

Linearity, LOD, and LOQ

The linearity of the method was established for Mesalamine and its impurities over a range of concentrations. The limit of detection (LOD) and limit of quantification (LOQ) were determined to assess the sensitivity of the method. Representative data is presented in Table 2.

Table 2: Linearity, LOD, and LOQ Data